molecular formula C12H12N4O5S B7359142 4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol

4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol

Cat. No. B7359142
M. Wt: 324.31 g/mol
InChI Key: ZUXBGXZUBCMOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol is a chemical compound that has been widely used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various research applications.

Scientific Research Applications

4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol has been extensively used in scientific research. It is commonly used as a tool compound to study the role of protein kinases in various biological processes. This compound has been used to study the function of protein kinases in cancer, inflammation, and other diseases.

Mechanism of Action

The mechanism of action of 4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinases leads to the modulation of various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific protein kinase that is inhibited. This compound has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol in lab experiments is its specificity for protein kinases. This compound has a high selectivity for specific protein kinases, which makes it an ideal tool compound for studying the function of these enzymes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol. One area of research is the development of more selective compounds that target specific protein kinases. Another area of research is the identification of novel protein kinase targets for this compound. Additionally, the use of this compound in combination with other drugs or therapies could lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol involves the reaction of 2-nitrophenol with 3-(1H-imidazol-2-yl)azetidine-1-sulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the desired compound.

properties

IUPAC Name

4-[3-(1H-imidazol-2-yl)azetidin-1-yl]sulfonyl-2-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O5S/c17-11-2-1-9(5-10(11)16(18)19)22(20,21)15-6-8(7-15)12-13-3-4-14-12/h1-5,8,17H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXBGXZUBCMOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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